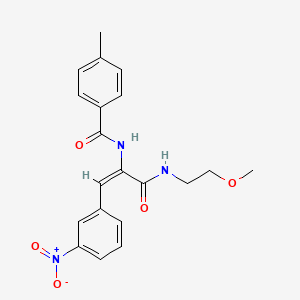

(E)-N-(3-((2-methoxyethyl)amino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl)-4-methylbenzamide

Description

Properties

IUPAC Name |

N-[(E)-3-(2-methoxyethylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5/c1-14-6-8-16(9-7-14)19(24)22-18(20(25)21-10-11-28-2)13-15-4-3-5-17(12-15)23(26)27/h3-9,12-13H,10-11H2,1-2H3,(H,21,25)(H,22,24)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJYJZLHBYGDRT-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)NCCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 310.36 g/mol. The structure includes functional groups that may contribute to its biological activity, such as amides, nitro groups, and aromatic rings.

1. Anticancer Activity

Research indicates that compounds with similar structural features often exhibit anticancer properties. The presence of the nitrophenyl group may enhance the compound's ability to interact with cellular targets involved in cancer proliferation.

- Mechanism of Action : Potential mechanisms include the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cell signaling pathways.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, similar to other derivatives containing methoxyethyl and nitrophenyl groups.

- Case Study : In vitro tests have shown moderate antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The structure's lipophilicity may play a crucial role in its membrane penetration and subsequent antimicrobial efficacy.

3. Enzyme Inhibition

The compound's ability to inhibit specific enzymes could be significant for therapeutic applications.

- Cholinesterase Inhibition : Similar compounds have demonstrated inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential use in treating neurodegenerative diseases like Alzheimer's.

In Vitro Studies

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell viability assays on cancer cell lines | Induced apoptosis in a dose-dependent manner |

| Study 2 | Antimicrobial susceptibility testing | Effective against E. coli (MIC = 32 µg/mL) |

| Study 3 | Enzyme inhibition assays | IC50 for AChE = 150 µM; BChE = 45 µM |

In Vivo Studies

While in vitro studies provide initial insights, in vivo studies are crucial for understanding the compound's efficacy and safety:

- Animal Models : Preliminary animal studies are necessary to evaluate pharmacokinetics, toxicity, and therapeutic potential. These studies should focus on various dosages to determine the optimal therapeutic window.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of enaminone-based benzamides, which are characterized by conjugated enaminone backbones and aryl substitutions. Below is a comparative analysis with key analogues:

Table 1: Key Structural and Functional Comparisons

Functional and Reactivity Differences

Electronic Effects: The 3-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity at the enaminone carbonyl. This contrasts with 2-fluorophenyl (electron-withdrawing but less polar) in the sulfone-containing analogue and 4-dimethylaminophenyl (electron-donating) in the quinoline derivative .

Synthetic Accessibility :

- The target compound’s synthesis likely involves Claisen-Schmidt condensation followed by amidation, similar to methods in and . However, analogues like the sulfone derivative require additional oxidation steps for sulfone formation .

Applications :

Spectroscopic and Crystallographic Insights

- X-ray Crystallography : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () are characterized via X-ray diffraction, confirming planar amide geometries . Similar analyses for the target compound would require advanced software (e.g., SHELXL , WinGX ) due to its stereochemical complexity .

- NMR Profiles: The 3-nitrophenyl group in the target compound would show distinct deshielded aromatic protons (~8.5–9.0 ppm), contrasting with shielded protons in dimethylamino-substituted analogues .

Q & A

Basic: What are the common synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Amidation: Coupling of substituted benzamides with amino-functionalized intermediates (e.g., 2-methoxyethylamine) under conditions optimized for nucleophilic acyl substitution .

- Nitration: Introduction of the 3-nitrophenyl group via electrophilic aromatic nitration, requiring controlled use of nitric acid and sulfuric acid at low temperatures to avoid over-nitration .

- Geometric isomer control: The (E)-configuration of the propen-1-en-2-yl moiety is achieved by selecting stereospecific reagents (e.g., Wittig or Horner-Wadsworth-Emmons reactions) and maintaining inert atmospheres to prevent isomerization .

Key considerations:

- Solvent polarity (e.g., DMF vs. THF) affects reaction rates and byproduct formation.

- Temperature gradients (e.g., −20°C for nitration vs. 80°C for amidation) are critical for regioselectivity .

- Analytical monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) ensure intermediate purity before proceeding to subsequent steps .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

Spectroscopic methods:

- NMR spectroscopy: ¹H and ¹³C NMR confirm the presence of methoxyethyl, nitrophenyl, and benzamide groups. NOESY experiments verify the (E)-configuration by spatial proximity of protons .

- Mass spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isomers .

Crystallographic methods:

- X-ray diffraction: Single-crystal X-ray analysis using SHELXL (for refinement) and ORTEP (for visualization) resolves bond lengths, angles, and stereochemistry. SHELXTL software handles anisotropic displacement parameters, critical for accurate electron density mapping .

Advanced: How can researchers optimize reaction conditions using statistical experimental design?

Answer:

Design of Experiments (DoE):

- Central composite design evaluates variables like temperature, solvent ratio, and catalyst concentration to maximize yield .

- Response surface methodology identifies non-linear interactions between parameters (e.g., solvent polarity and reaction time) .

Case study:

In flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation), continuous monitoring via in-line HPLC and automated feedback loops adjusts reagent flow rates in real time, improving reproducibility .

Advanced: What computational approaches predict electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity toward nucleophiles .

- Molecular docking: Screens potential biological targets (e.g., enzyme active sites) by simulating interactions between the compound’s methoxyethyl group and hydrophobic pockets .

Tools:

- Gaussian or ORCA for DFT.

- AutoDock Vina for docking studies .

Advanced: How to resolve contradictions between NMR and X-ray data in stereochemical assignments?

Answer:

Conflict resolution workflow:

Validate NMR assignments: Use 2D NMR (COSY, HSQC) to confirm coupling constants and NOE correlations .

Re-examine crystallography: Check for twinning or disorder in SHELXL refinement. Anisotropic displacement parameters (ADPs) may indicate dynamic disorder in the nitro group .

Cross-validate with computational models: Overlay DFT-optimized structures with X-ray coordinates to identify discrepancies in bond angles .

Example: If NMR suggests axial chirality conflicting with X-ray data, consider temperature-dependent NMR to probe conformational flexibility .

Basic: What are key considerations in designing biological activity assays?

Answer:

Assay design principles:

- Target selection: Prioritize enzymes/receptors with structural homology to known benzamide targets (e.g., kinases, GPCRs) .

- Dose-response curves: Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC₅₀ values.

- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls (DMSO <0.1%) .

Validation:

- Cellular cytotoxicity: MTT assays rule out nonspecific toxicity in HEK-293 or HepG2 cells .

- Binding assays: Surface plasmon resonance (SPR) quantifies dissociation constants (Kd) for target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.